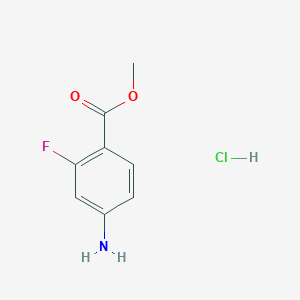

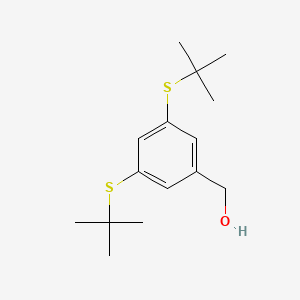

![molecular formula C21H16ClN3O2 B2442968 2-(2-Chlorphenoxy)-N-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)acetamid CAS No. 2034474-48-9](/img/structure/B2442968.png)

2-(2-Chlorphenoxy)-N-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide” is a complex organic compound. It contains an imidazo[1,2-a]pyridine moiety, which is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. Recent advances include radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Wissenschaftliche Forschungsanwendungen

Antitumormittel

Imidazo[1,2-a]Pyridinderivate wurden als kovalente Antitumormittel eingesetzt . So wurde beispielsweise eine Reihe neuartiger KRAS G12C-Inhibitoren synthetisiert, wobei Imidazo[1,2-a]pyridin als Kernstruktur verwendet wurde . Diese Verbindungen zeigten eine potente Antitumoraktivität gegen KRAS G12C-mutierte NCI-H358-Zellen .

Gezielte kovalente Inhibitoren (TCIs)

Der Erfolg von TCIs bei der Behandlung von Krebserkrankungen hat die Suche nach neuartigen Gerüsten für die Installation kovalenter Kriegsköpfe vorangetrieben . Imidazo[1,2-a]Pyridin wurde als Kernstruktur für die Entwicklung dieser kovalenten Inhibitoren verwendet .

Scaffold-Hopping-Strategie

Eine Scaffold-Hopping-Strategie wurde verwendet, um Imidazo[1,2-a]pyridin als Kernstruktur zu nutzen und sein Potenzial für die Entwicklung kovalenter Inhibitoren zu untersuchen . Diese Strategie führte zur Synthese einer Reihe neuartiger Inhibitoren .

Groebke–Blackburn–Bienaymè-Reaktion (GBB-Reaktion)

Imidazo[1,2-a]Pyridinderivate wurden unter Verwendung der GBB-Reaktion synthetisiert . Diese Reaktion hat die Entwicklung neuartiger Inhibitoren erleichtert .

Vielseitiges Gerüst in der organischen Synthese

Imidazo[1,2-a]Pyridin fungiert als vielseitiges Gerüst in der organischen Synthese . Es wurde bei der Entwicklung verschiedener synthetischer Methoden verwendet .

Arzneimittelentwicklung

Imidazo[1,2-a]Pyridin wurde als Gerüst in der Arzneimittelentwicklung verwendet . Es wurde verwendet, um seine Reaktivität und vielseitige biologische Aktivität zu veranschaulichen .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that imidazo[1,2-a]pyridines, a core structure in this compound, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the development of covalent inhibitors , indicating potential targets could be enzymes or receptors that can be modulated by covalent binding.

Mode of Action

Imidazo[1,2-a]pyridines have been used in the development of covalent inhibitors , suggesting that this compound might interact with its targets through covalent binding, leading to modulation of the target’s function.

Biochemical Pathways

Given the potential role of this compound as a covalent inhibitor , it could affect pathways involving its target proteins, leading to downstream effects on cellular functions.

Result of Action

If this compound acts as a covalent inhibitor , it could lead to the inhibition of its target proteins, potentially resulting in altered cellular functions.

Biochemische Analyse

Biochemical Properties

2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with kinases, which are enzymes that play a pivotal role in cell signaling pathways. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of the compound to the enzyme’s active site .

Cellular Effects

The effects of 2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may inhibit the proliferation of cancer cells by disrupting key signaling pathways that are essential for cell growth and survival . Additionally, it can induce apoptosis, a process of programmed cell death, in certain cell types, thereby contributing to its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, 2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. For instance, the compound may inhibit the activity of certain kinases, thereby blocking downstream signaling pathways that promote cell proliferation . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, such as prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including liver toxicity or damage to other organs . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, cytochrome P450 enzymes may metabolize the compound, leading to the formation of metabolites that can be excreted . The compound’s effects on metabolic flux and metabolite levels are also noteworthy, as it can alter the concentrations of key metabolites involved in cellular energy production and biosynthesis .

Eigenschaften

IUPAC Name |

2-(2-chlorophenoxy)-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O2/c22-16-8-2-4-10-19(16)27-14-21(26)24-17-9-3-1-7-15(17)18-13-25-12-6-5-11-20(25)23-18/h1-13H,14H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZGBJLCCZREULY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)COC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

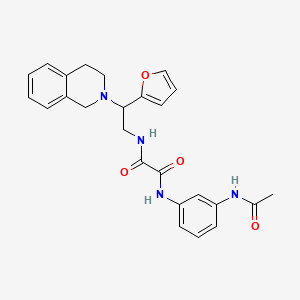

![4-chloro-N-[2-(N-methylanilino)cyclohexyl]benzenesulfonamide](/img/structure/B2442889.png)

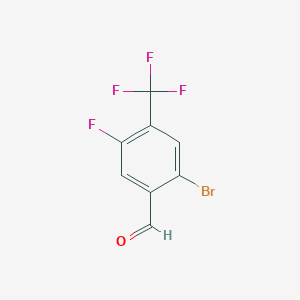

![ethyl 2-{4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl}-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B2442891.png)

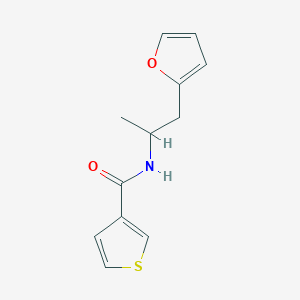

![2-Chloro-4-[1-(1H-imidazol-2-ylsulfonyl)piperidin-4-yl]pyrimidine](/img/structure/B2442892.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl nicotinate](/img/structure/B2442898.png)

![2-(2-Methylphenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2442900.png)

![Methyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B2442908.png)